Petromyzonol sulfate

Description

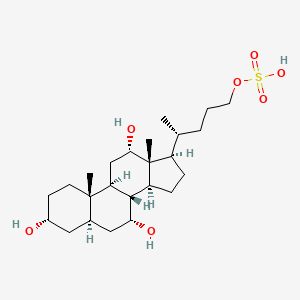

Structure

3D Structure

Properties

CAS No. |

20311-93-7 |

|---|---|

Molecular Formula |

C24H42O7S |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |

InChI |

InChI=1S/C24H42O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

BKZKSSHAWFCVDU-JLIFGLSWSA-N |

SMILES |

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

5beta-petromyzonol sulfate petromyzonol sulfate |

Origin of Product |

United States |

Ecological and Behavioral Functions of Petromyzonol Sulfate and Its Derivatives

Role of Larval Excretions in Migratory Cues

Migratory adult sea lampreys rely on chemical cues released by larvae residing in streams to identify suitable spawning grounds. glfc.orgbioone.org This chemical information, often referred to as a migratory pheromone, is a complex mixture of compounds, with petromyzonol (B13829) sulfate (B86663) being a significant component. nih.govbioone.orgglfc.org

Petromyzonol Sulfate as a Component of Larval Migratory Pheromones

This compound is a known lamprey-specific bile acid derivative that is consistently released by larval sea lampreys throughout the year. nih.govbioone.orgnih.gov Research has confirmed that PZS is one of several components that constitute the migratory pheromone that attracts adult lampreys. nih.govbioone.orgglfc.org While PZS on its own can elicit a behavioral response, studies have shown that it is less attractive than the complete larval odor, indicating the presence of other crucial compounds. bioone.org

Subsequent research has identified other sulfated steroids that act in concert with PZS. These include petromyzonamine disulfate (PADS) and petromyzosterol disulfate (PSDS). nih.govglfc.org PADS has been identified as a major component of the migratory pheromone, being biologically active at extremely low concentrations. nih.govbioone.org PSDS is considered a minor component. bioone.org Together, this mixture of sulfated steroids, including PZS, forms a potent migratory pheromone that guides adult sea lampreys to streams where previous generations have successfully spawned. nih.gov

The release rate of PZS by larvae is enhanced by feeding activity, which typically peaks in the spring, coinciding with the time when adult lampreys are migrating into spawning streams. bioone.org

Key Components of the Sea Lamprey Migratory Pheromone

| Compound Name | Role in Pheromone Mixture |

|---|---|

| This compound (PZS) | Component |

| Petromyzonamine disulfate (PADS) | Major Component |

| Petromyzosterol disulfate (PSDS) | Minor Component |

Behavioral Responses to Larval this compound

Migratory adult sea lampreys exhibit clear behavioral responses to water containing larval excretions. bioone.org In laboratory settings, such as two-choice mazes, adults consistently show a preference for and spend more time in water scented with larvae. bioone.orgcdnsciencepub.com Furthermore, the addition of larval washings to water from streams without larvae can increase its attractiveness to migrating adults. bioone.org

Specifically, this compound has been shown to stimulate the olfactory epithelium of migratory adults. bioone.org Behavioral assays have demonstrated that PZS can attract adult lampreys in a laboratory maze. bioone.org When exposed to a mixture of PZS and allocholic acid in flowing water, migratory adults actively swim towards the source. cdnsciencepub.com However, the behavioral response to purified PZS is generally not as strong as the response to the complete larval odor, reinforcing the concept of a multi-component pheromone. glfc.org The responsiveness of adults to these larval cues is also influenced by factors such as water flow, the lamprey's maturity level, and the time of day. cdnsciencepub.com

This compound in Male Reproductive Pheromones

In addition to its role in migration, this compound is also a component of the sex pheromone released by mature male sea lampreys to attract ovulating females. oup.comresearchgate.net This reproductive pheromone is also a blend of compounds, where PZS works in conjunction with another key derivative. nih.govplos.org

Association with 3-Keto this compound (3kPZS) as a Mating Pheromone Component

The primary component of the male sea lamprey sex pheromone is 3-keto this compound (3kPZS). glfc.orgresearchgate.netplos.org This bile alcohol is synthesized in the liver of sexually mature males and released through the gills. researchgate.net 3kPZS is a potent attractant for ovulating females, guiding their upstream movement towards a male's nest. researchgate.netplos.org

While 3kPZS is the major attractant, this compound is also released by spermiating males, albeit at lower concentrations relative to 3kPZS. oup.comresearchgate.net The presence of both 3kPZS and PZS in male secretions has been confirmed through chemical analysis. oup.com This combination of bile acid derivatives acts as a pheromone plume that signals a male's reproductive status and nesting location to receptive females. nih.gov Research in Pacific Lamprey also suggests that 3kPZS and PZS may function as mating pheromones. oup.com

Another compound, 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES), has been identified as a minor component of the male sex pheromone that works with 3kPZS to attract females. plos.orgplos.org

Key Components of the Sea Lamprey Male Mating Pheromone

| Compound Name | Role in Pheromone Mixture |

|---|---|

| 3-keto this compound (3kPZS) | Major Component |

| This compound (PZS) | Component |

| 3,12-diketo-4,6-petromyzonene-24-sulfate (DKPES) | Minor Component |

Behavioral Modulation by Male-Released this compound

The behavioral response of ovulating females to the male pheromone is nuanced and depends on the relative concentrations of its components. While 3kPZS is the primary attractant, PZS can act as a behavioral modulator. researchgate.net

Interestingly, PZS can function as an antagonist to 3kPZS. researchgate.net Spawning females are able to discriminate between the odor of larvae and the odor of a potential mate. researchgate.net Larvae release higher ratios of PZS to 3kPZS, and ovulating females tend to avoid this larval odor. researchgate.net When PZS is mixed with 3kPZS at equal or greater concentrations, it can reduce the preference of ovulated females for 3kPZS. researchgate.net This mechanism allows females to distinguish between a stream suitable for migration (indicated by the larval pheromone) and a male ready for mating (indicated by the male pheromone with its specific ratio of 3kPZS to PZS). researchgate.net

In contrast, spermiating males release a much higher ratio of 3kPZS to PZS, which is attractive to females. researchgate.net The perception of the male pheromone, including both 3kPZS and PZS, can also influence the behavior of other males. Exposure to 3kPZS can cause a male to increase its own pheromone production and release, suggesting a role in male-male competition. biologists.com

Biosynthesis and Metabolic Pathways of Petromyzonol Sulfate

Enzymatic Synthesis and Precursors

The enzymatic conversion of petromyzonol (B13829) into its sulfated form is a key step, catalyzed by a specific sulfotransferase and dependent on a universal sulfate (B86663) donor.

The enzyme responsible for the sulfation of petromyzonol is petromyzonol sulfotransferase (PZ-SULT). nih.govwikipedia.org This novel enzyme has been isolated, purified, and characterized primarily from the liver of larval sea lampreys. nih.govglfc.org Research shows that PZ-SULT is highly specific, preferentially acting on 5α-cholan substrates and selectively targeting the hydroxyl group at the C-24 position for sulfonation. nih.govglfc.org The enzyme shows negligible activity with 5β-cholan substrates. nih.gov

The characterization of partially purified PZ-SULT has revealed specific optimal conditions for its activity. nih.govglfc.org The enzyme functions best at a temperature of 22°C and a pH of 8.0, with its activity remaining linear for at least one hour under these conditions. nih.govglfc.org The affinity-purified enzyme has a molecular weight of approximately 47 kDa. nih.govglfc.org Further analysis has identified a partial amino acid sequence with about 35-40% homology to mammalian SULT2B1a. nih.govglfc.org

Table 1: Biochemical Characteristics of Petromyzonol Sulfotransferase (PZ-SULT) This table details the specific properties and kinetic parameters of the PZ-SULT enzyme isolated from larval lamprey liver.

| Parameter | Value | Source |

|---|---|---|

| pH Optimum | 8.0 | nih.govglfc.org |

| Temperature Optimum | 22°C | nih.govglfc.org |

| Molecular Weight (Mw) | 47 kDa | nih.govglfc.org |

| Km for PAPS | 2.5 µM | nih.govglfc.org |

| Km for Petromyzonol (PZ) | 8 µM | nih.govglfc.org |

The activity of PZ-SULT varies significantly between different life stages of the sea lamprey. Crude liver extracts from larvae exhibit substantially higher enzymatic activity compared to those from juveniles. nih.gov Following purification, the specific activity of the enzyme increases dramatically. nih.govglfc.org

Table 2: Specific Activity of Petromyzonol Sulfotransferase (PZ-SULT) This table compares the enzymatic activity of PZ-SULT in different preparations from sea lamprey liver.

| Enzyme Preparation | Specific Activity (pmol/min/mg) | Source |

|---|---|---|

| Crude Liver Extract (Juvenile) | 0.9120 | nih.gov |

| Crude Liver Extract (Larvae) | 12.62 | nih.govglfc.org |

| Affinity Purified PZ-SULT | 2,038 | nih.govglfc.org |

The sulfonation reaction catalyzed by PZ-SULT requires a sulfate donor. This role is filled by 3'-phosphoadenylyl sulfate (PAPS), which serves as the universal coenzyme and obligate sulfuryl donor for all sulfotransferase reactions. wikipedia.orgomicsonline.orgwikipedia.orgnih.gov PAPS is an "activated" form of sulfate synthesized in tissues from ATP and inorganic sulfate. nih.gov Its availability is a critical factor regulating the rate and capacity of sulfation processes within the organism. nih.gov In the reaction, PZ-SULT facilitates the transfer of the sulfuryl group from PAPS to the petromyzonol substrate. wikipedia.orgnih.gov

The core enzymatic reaction is the conversion of petromyzonol (PZ) to petromyzonol sulfate (PZS). researchgate.net PZ-SULT catalyzes the transfer of a sulfate group from PAPS to the C-24 hydroxyl group of 5α-petromyzonol. nih.govglfc.org This reaction yields two products: this compound (specifically, 5α-cholan-3α,7α,12α-triol 24-sulfate) and adenosine (B11128) 3',5'-bisphosphate. wikipedia.org The addition of the sulfonate moiety is crucial, as it likely confers the necessary solubility for the compound to act as a waterborne pheromone and provides specificity for binding to its olfactory receptor. researchgate.net

Role of 3'-Phosphoadenylyl Sulfate (PAPS) in Sulfonation

Tissue-Specific Production and Regulation

The biosynthesis and subsequent release of this compound are confined to specific tissues, with production levels regulated by the developmental and reproductive state of the lamprey. nih.govbiologists.com

Following its synthesis in the liver, this compound is transported via the bloodstream to the gills for release into the water. nih.govbiologists.com Analysis of tissue concentrations shows high levels of PZS in the gills of mature males (5604.5 ng/g). nih.gov However, research indicates that the gills are not merely a site of release but also of further metabolic conversion. nih.govnih.gov There is strong evidence that PZS is converted into 3-keto this compound (3kPZS), a potent male sex pheromone, within the gill epithelium prior to release. nih.govbiologists.comresearchgate.net This is supported by the high expression of the enzyme hsd3b7 in gill tissue, which facilitates this conversion. nih.govnih.gov When mature males perceive a competitor, PZS concentrations rise in the liver and plasma but decrease in the gills, which is consistent with its accelerated conversion to 3kPZS for release as a competitive signal. biologists.com

Table 3: Mean Concentration of this compound (PZS) in Tissues of Male Sea Lamprey This table presents a comparison of PZS concentrations (ng/g tissue or ng/l plasma) across different tissues and life stages of the male sea lamprey. Data is presented as mean ± standard error.

| Maturity Stage | Liver (ng/g) | Plasma (ng/l) | Gills (ng/g) | Source |

|---|---|---|---|---|

| Immature Male | 148.2 ± 31.4 | 14.5 ± 1.9 | 28.8 ± 3.8 | nih.gov |

| Mature Male | 113,401.1 ± 19,784.8 | 11,678.6 ± 2,089.7 | 5,604.5 ± 1,028.4 | nih.gov |

Compound Index

Hepatic Biosynthesis and Concentration

Metabolic Interconversions with Other Bile Alcohols and Acids

The biosynthesis of this compound is intricately linked to the metabolism of other bile alcohols and acids within the sea lamprey (Petromyzon marinus). These metabolic pathways are highly dependent on the life stage and sex of the animal, leading to the production of different bile salt profiles that serve distinct biological functions, primarily as migratory and reproductive pheromones. nih.govbiologists.comnih.gov

Relationship between this compound and 3-Keto this compound

This compound (PZS) serves as a direct precursor to 3-keto this compound (3kPZS), a potent sex pheromone released by mature male sea lampreys. nih.govnih.govresearchgate.net Research has shown that in sexually mature males, PZS is synthesized in high concentrations in the liver. nih.govresearchgate.net From the liver, it is transported to the gills, where the metabolic conversion to 3kPZS occurs. nih.govresearchgate.net

This biotransformation involves the oxidation of the hydroxyl group at the C-3 position of the steroid nucleus of PZS into a keto group, resulting in the formation of 3kPZS. nih.govresearchgate.net Evidence for this site-specific conversion is supported by the elevated expression of 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7), an enzyme capable of catalyzing such an oxidation, in the gill epithelium of mature males. nih.govresearchgate.netbiologists.com The newly synthesized 3kPZS is then released from the gills into the water, where it acts as a chemical signal to attract ovulating females to nesting sites for reproduction. nih.govresearchgate.netmedchemexpress.comglfc.org

The concentrations of PZS and 3kPZS vary significantly between different tissues and life stages, highlighting their distinct roles. While PZS is abundant in the liver and gills of mature males, it is 3kPZS that is the primary compound released. nih.govresearchgate.net

| Feature | This compound (PZS) | 3-Keto this compound (3kPZS) |

| Primary Site of Synthesis | Liver nih.govresearchgate.net | Gills (from PZS) nih.govresearchgate.net |

| Metabolic Role | Precursor nih.govnih.gov | Active Pheromone nih.govnih.gov |

| Key Enzyme in Conversion | - | 3β-hydroxy-Δ5-C27-steroid dehydrogenase/isomerase (HSD3B7) nih.govresearchgate.net |

| Primary Function | Migratory Pheromone Component nih.govresearchgate.net | Male Sex Pheromone researchgate.netresearchgate.netnih.gov |

| Releasing Life Stage | Larvae, Mature Males (internally) nih.govresearchgate.net | Spermiating Males nih.govresearchgate.net |

Linkages to Allocholic Acid and other Bile Acid Derivatives

This compound is biosynthetically derived from allocholic acid (ACA), a C24 bile acid. nih.govcaymanchem.com Allocholic acid is considered the precursor to petromyzonol, the non-sulfated alcohol form of PZS. caymanchem.comnih.gov The transformation involves the reduction of the carboxylic acid group on the side chain of ACA to a primary alcohol, forming petromyzonol (5α-cholane-3α,7α,12α,24-tetrol). nih.gov Subsequently, the enzyme petromyzonol sulfotransferase (PZ-SULT) catalyzes the sulfation of the C-24 hydroxyl group of petromyzonol, yielding this compound. researchgate.netwikipedia.org

This metabolic link is evident in the excretions of larval sea lampreys, which release large quantities of PZS along with smaller amounts of its precursor, ACA. nih.govnih.govresearchgate.netebi.ac.uk While PZS is a key component of the migratory pheromone that guides adult lampreys to spawning streams, the precise role of the co-released ACA is less clear, though it has been implicated as a secondary component of the pheromonal bouquet. researchgate.netobolibrary.orgnih.gov

The metabolic relationship between a 3-hydroxy bile alcohol and its 3-keto derivative is mirrored in the allocholic acid pathway. nih.gov Just as PZS is oxidized to 3kPZS in mature males, ACA can be oxidized to 3-keto allocholic acid (3kACA). nih.govnih.govebi.ac.uk Spermiating males, which release 3kPZS as the main pheromonal component, have also been found to produce and release trace amounts of 3kACA. nih.govbiologists.comresearchgate.net

PZS and its related compounds are part of a structurally diverse family of 5α-configured bile salts unique to the sea lamprey. nih.govmdpi.compnas.org This family also includes other sulfated derivatives such as petromyzonamine disulfate (PADS) and petromyzosterol disulfate (PSDS). biologists.comnih.govpnas.org The production and profile of these bile salts are tightly regulated and vary dramatically depending on the animal's sex and developmental stage, reflecting their specialized roles in the lamprey life cycle. biologists.com

| Compound | Precursor(s) | Metabolic Product(s) | Function/Significance |

| Allocholic Acid (ACA) | Cholesterol biologists.com | Petromyzonol, 3-Keto Allocholic Acid nih.govebi.ac.uk | Precursor to PZS; Minor component of larval migratory pheromone. nih.govcaymanchem.comnih.gov |

| Petromyzonol | Allocholic Acid nih.gov | This compound wikipedia.org | Intermediate in PZS biosynthesis. nih.gov |

| This compound (PZS) | Petromyzonol wikipedia.org | 3-Keto this compound nih.govresearchgate.net | Major component of larval migratory pheromone. nih.govresearchgate.net |

| 3-Keto Allocholic Acid (3kACA) | Allocholic Acid ebi.ac.uk | - | Minor component of male sex pheromone mixture. nih.govresearchgate.net |

| 3-Keto this compound (3kPZS) | This compound nih.govresearchgate.net | - | Major component of male sex pheromone. researchgate.netnih.govnih.gov |

Molecular Mechanisms of Petromyzonol Sulfate Action

Olfactory Receptor Systems and Ligand Binding

The initial step in the detection of petromyzonol (B13829) sulfate (B86663) involves its interaction with specific olfactory receptors located in the olfactory epithelium of the sea lamprey. This binding event is highly specific and initiates a cascade of signals that are ultimately interpreted by the brain.

Researchers have successfully identified and deorphanized two highly related odorant receptors, OR320a and OR320b , in P. marinus that respond to 3-keto petromyzonol sulfate (3kPZS), a major component of the male sea lamprey sex pheromone. nih.govnih.gov These receptors were identified through heterologous expression systems coupled with a cAMP-responsive CRE-luciferase assay. nih.govnih.gov Both OR320a and OR320b demonstrated specific responses to C24 5α-bile acids, including 3kPZS. nih.govnih.gov

Phylogenetic analysis suggests that these receptors are conserved across different lamprey species, with orthologs of OR320 found in the Japanese lamprey (Lethenteron camtschaticum). nih.gov This conservation indicates a potentially widespread and evolutionarily maintained mechanism for detecting sulfated bile acids among lampreys. nih.gov The genes for OR320a and OR320b in the sea lamprey are not located in a tandem array, suggesting they did not arise from a recent local gene duplication event. nih.gov

It is important to note that while these receptors have been characterized for their response to 3kPZS, their specific interaction with this compound (PZS) itself has also been a subject of investigation. Cross-adaptation experiments have suggested the existence of specific olfactory receptor sites for this compound. nih.govnih.govcapes.gov.brresearchgate.netglfc.org

The activation of olfactory receptors by this compound and its analogs is highly dependent on the specific structural features of the bile acid. Studies have revealed key structure-activity relationships that govern receptor binding and subsequent cellular responses.

The 5α-configuration of the steroid nucleus is a critical feature for potent olfactory activity in sea lampreys. nih.govnih.gov However, studies with synthesized unnatural 5β-bile acid derivatives have shown that the olfactory system can still respond, albeit with less potency, suggesting a degree of flexibility in receptor recognition. nih.govresearchgate.net For instance, 5β-petromyzonol sulfate elicited a considerable olfactory response at sub-nanomolar concentrations. nih.govresearchgate.net

The presence and position of hydroxyl and keto groups on the steroid skeleton also significantly influence receptor activation. nih.govmsu.edu Furthermore, the C-24 sulfate ester is a crucial moiety for high-potency olfactory stimulation. nih.govnih.govcapes.gov.brresearchgate.net Research on various analogs has helped to map the essential functional groups required for effective binding to the olfactory receptors. msu.edu

A single amino acid residue, Cys-79 in OR320a, appears to be a significant determinant of the receptor's response magnitude to 3kPZS analogs, with OR320a consistently showing larger responses than OR320b. nih.govnih.gov This highlights the subtle molecular differences that can fine-tune receptor sensitivity.

| Structural Feature | Importance for Olfactory Activity | Supporting Evidence |

|---|---|---|

| 5α-Steroid Configuration | High potency, but not absolutely required. | Natural pheromones have a 5α-configuration. Synthetic 5β-analogs show reduced but still significant activity. nih.govresearchgate.net |

| C-24 Sulfate Ester | Crucial for high-potency stimulation. | Recognized as a key substituent by specific receptor sites. nih.govnih.govcapes.gov.brresearchgate.net |

| Hydroxyl/Keto Groups | Influence receptor activation and specificity. | The 3-keto group in 3kPZS is a key feature for its specific receptors. msu.edu |

| Amino Acid Residues in Receptor | Fine-tune receptor sensitivity and response magnitude. | Cys-79 in OR320a is linked to a larger response compared to OR320b. nih.govnih.gov |

The binding of this compound to its cognate olfactory receptors, which are G protein-coupled receptors (GPCRs), initiates an intracellular signal transduction cascade. nih.govnih.govbiorxiv.org In the case of OR320a and OR320b, their activation by 3kPZS was demonstrated using a system that measured changes in cyclic AMP (cAMP) levels, indicating that the signaling pathway involves the adenylyl cyclase system. nih.govnih.gov

Cross-adaptation experiments have provided strong evidence for independent signal transduction pathways for different bile acids. nih.govnih.govcapes.gov.brresearchgate.netglfc.org For example, the olfactory system of the adult sea lamprey appears to have separate receptor mechanisms for this compound and allocholic acid. glfc.org This suggests that the lamprey can discriminate between these closely related compounds, which is crucial for eliciting the appropriate behavioral responses. The olfactory system can also distinguish between 3kPZS and another pheromone component, DKPES, as they are detected by independent receptors. plos.org

Structure-Activity Relationships for Receptor Activation

Neurophysiological Responses to this compound

The activation of olfactory receptors and the subsequent signal transduction culminate in measurable neurophysiological responses, both at the level of the olfactory epithelium and within the central nervous system.

Electro-olfactogram (EOG) recordings, which measure the summed field potential from the olfactory epithelium, have been instrumental in characterizing the sensitivity and specificity of the sea lamprey's olfactory system to this compound and its derivatives. nih.govbiorxiv.orgplos.orgplos.org

EOG studies have demonstrated that the olfactory system of migratory adult sea lampreys is acutely sensitive to this compound, with detection thresholds reported to be as low as 10⁻¹² M. nih.govnih.govcapes.gov.brresearchgate.netglfc.org The response is also highly specific, with this compound being one of the most potent of numerous bile acids tested. nih.govnih.govcapes.gov.br The detection threshold for 3-keto this compound (3kPZS) has been recorded at 10⁻¹³ M. plos.org

| Compound | Reported EOG Detection Threshold (M) | Reference |

|---|---|---|

| This compound (PS) | ~10-12 | nih.govnih.govcapes.gov.brresearchgate.netglfc.org |

| 3-keto this compound (3kPZS) | 10-13 | plos.org |

| DKPES | 10-10 | plos.org |

Cross-adaptation experiments using EOG have further confirmed the specificity of the olfactory response. When the olfactory epithelium is continuously exposed (adapted) to one bile acid, its response to a subsequent application of a different bile acid is not significantly reduced if they act on separate receptors. plos.org This technique has been used to show that this compound and allocholic acid, as well as 3kPZS and DKPES, are detected by independent receptor mechanisms. glfc.orgplos.org

Following detection in the olfactory epithelium, neural signals corresponding to this compound are transmitted to the olfactory bulb in the brain for further processing. Studies have revealed a degree of spatial organization, or chemotopy, in the lamprey olfactory bulb. biologists.com

Electrophysiological recordings from different regions of the olfactory bulb have shown that steroid pheromones, including 3kPZS, elicit responses primarily in the dorsal and medial regions of the bulb. biologists.com The lateral region of the olfactory bulb, in contrast, responds to amino acids but not to these steroid cues. biologists.com This regional segregation of responses suggests the presence of distinct olfactory streams for processing different classes of chemical information. biologists.com The dorsal region receives input from widespread sensory neurons in the main olfactory epithelium, while the medial region is associated with the accessory olfactory organ. biologists.com This organization indicates that from the earliest stages of vertebrate evolution, there have been dedicated neural pathways for processing specific types of chemical signals, such as those from pheromones like this compound.

Genetic and Regulatory Aspects of Petromyzonol Sulfate Metabolism

Gene Expression Profiles of Enzymes Involved in Biosynthesis and Sulfation

The production of petromyzonol (B13829) sulfate (B86663) involves a series of enzymatic reactions, and the expression levels of the genes encoding these enzymes are tightly regulated. Key enzyme families implicated in this pathway include Cytochrome P450 enzymes, hydroxysteroid dehydrogenases, and sulfotransferases.

Cytochrome P450 Enzymes (e.g., cyp7a1, cyp27a1, cyp8b1)

Cytochrome P450 (CYP) enzymes are crucial for the initial steps of bile acid synthesis from cholesterol. In the sea lamprey, specific CYP genes show dramatic changes in expression, particularly in the liver, coinciding with sexual maturation and the production of pheromonal bile salts. nih.govresearchgate.net

cyp7a1 : This gene encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway. imrpress.commdpi.com Studies have revealed an astonishing 8000-fold increase in the transcription of cyp7a1 in the liver of sexually mature male sea lampreys compared to immature males. nih.govresearchgate.netnih.gov This massive upregulation underscores its pivotal role in boosting bile salt production for pheromonal purposes. nih.govresearchgate.net Blocking the protein folding chaperone HSP90 has been shown to decrease the gene expression of cyp7a1. nih.gov

cyp8b1 : The expression of cyp8b1, which encodes sterol 12α-hydroxylase, is also significantly elevated, showing a six-fold increase in the liver of mature males. nih.govresearchgate.netnih.gov

This coordinated upregulation of cyp7a1, cyp27a1, and cyp8b1 in the liver of sexually mature males leads to a substantial increase in the production of bile salt precursors necessary for pheromone synthesis. nih.govresearchgate.net

Interactive Data Table: Cytochrome P450 Gene Expression in Male Sea Lamprey Liver

| Gene | Fold Increase in Mature vs. Immature Males | Primary Function in Bile Acid Synthesis | Reference |

| cyp7a1 | 8000-fold | Rate-limiting enzyme (cholesterol 7α-hydroxylase) | nih.govresearchgate.netnih.gov |

| cyp27a1 | 3-fold | Sterol 27-hydroxylase | nih.govresearchgate.netnih.gov |

| cyp8b1 | 6-fold | Sterol 12α-hydroxylase | nih.govresearchgate.netnih.gov |

Hydroxysteroid Dehydrogenases (e.g., hsd3b7)

Hydroxysteroid dehydrogenases (HSDs) are involved in the modification of steroid compounds, including bile acid intermediates.

hsd3b7 : This gene encodes a 3β-hydroxysteroid dehydrogenase/isomerase. biologists.com Its expression is notably higher in the gill tissue of both immature and sexually mature male sea lampreys compared to the liver. nih.gov The elevated expression in the gills, the site of pheromone release, suggests its involvement in the conversion of petromyzonol sulfate (PZS) to the potent pheromone 3-keto this compound (3kPZS) just before it is released into the water. nih.govnih.govnii.ac.jp

Sulfotransferases (e.g., sult2b1, sult2a1)

Sulfotransferases (SULTs) are responsible for the sulfation of various molecules, a crucial step that increases the water solubility of bile salts and is essential for their function as waterborne pheromones. nih.govresearchgate.net

sult2b1 and sult2a1 : These genes, which encode for enzymes that catalyze the sulfate conjugation of steroids and bile acids respectively, show significantly higher expression in the gill epithelia of mature males compared to their liver tissue. nih.gov The expression of both genes is over 10-fold greater in the gills of sexually mature males. nih.gov This tissue-specific expression pattern further supports the idea that final modifications, including sulfation, of the pheromonal bile salts occur in the gills. nih.govnih.govresearchgate.net

Hormonal and Environmental Regulation of this compound Production

The production of this compound and its conversion to the active pheromone 3kPZS are not constitutive processes but are under strict hormonal and environmental control, ensuring their release coincides with the reproductive season.

The endocrine system, particularly sex steroids, plays a significant role in regulating pheromone biosynthesis. researchgate.net Progestins, such as progesterone (B1679170) (P) and 15α-hydroxyprogesterone (15α-P), have been identified as key regulators. nih.gov When pre-spermiating males were implanted with time-release pellets of progesterone, the plasma concentrations of 3kPZS were 50-fold higher than in control groups after one week. nih.gov This strongly suggests that progestins are responsible for upregulating the production of this sex pheromone. nih.gov The expression of nuclear and membrane progestin receptors is highest in the liver and gills of spermiating males, the respective sites of pheromone production and release, further supporting a role for progestins in this process. nih.govglfc.org

Environmental cues, such as water temperature, are also believed to influence pheromone production. researchgate.net The synthesis and release of pheromones are timed to occur when environmental conditions are optimal for spawning. Furthermore, exposure to the pheromone 3kPZS itself can act as a primer, inducing an increase in its own production and release in spermiating males. biologists.com This positive feedback loop likely serves to amplify the pheromonal signal in spawning aggregations.

Role of Transporter Proteins in Distribution and Release

The movement of this compound and its precursors from the site of synthesis in the liver to the site of release from the gills is facilitated by specific transporter proteins. The expression of genes encoding these transporters is also regulated according to the maturational state of the lamprey.

In vertebrates, bile salts are typically transported by proteins such as the bile salt export pump (BSEP) and sodium/bile salt cotransporters. researchgate.net In the sea lamprey, orthologs of these transporter genes have been identified and their expression patterns studied.

bsep (ABCB11) and slc10a1 : These genes, which encode a bile salt export pump and a sodium/bile salt cotransporter, respectively, are most highly expressed in the liver of sexually mature males. nih.govresearchgate.net This suggests their role in transporting the newly synthesized bile salts out of the hepatocytes and into the bloodstream for transport to the gills.

slc10a2 : The expression of this transporter is highest in the gills, indicating its potential role in the uptake of bile salts from the blood into the gill epithelial cells for final modification and release. nih.govresearchgate.net

During metamorphosis, the sea lamprey undergoes a programmed loss of its bile ducts, a condition known as biliary atresia. nih.govresearchgate.net To cope with this, adult lampreys down-regulate bile salt synthesis in the liver and up-regulate the expression of transporter proteins like Ostα, Mdr1, and Bsep in the kidney to facilitate renal excretion of bile products. nih.govresearchgate.net However, upon sexual maturation, male lampreys dramatically increase bile acid synthesis in the liver to produce pheromones, which are then transported via the bloodstream to the gills for release. researchgate.net This shift highlights a remarkable adaptation of the bile salt transport machinery for a reproductive function.

Interactive Data Table: Key Transporter Gene Expression in Male Sea Lamprey

| Gene | Primary Tissue of Expression (Mature Males) | Putative Function | Reference |

| bsep (ABCB11) | Liver | Export of bile salts from liver cells | nih.govresearchgate.net |

| slc10a1 | Liver | Cotransport of bile salts into the bloodstream | nih.govresearchgate.net |

| slc10a2 | Gill | Uptake of bile salts from blood into gill cells | nih.govresearchgate.net |

Advanced Analytical and Research Methodologies for Petromyzonol Sulfate

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental to the analysis of petromyzonol (B13829) sulfate (B86663), enabling its separation from complex mixtures and its precise measurement.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of petromyzonol sulfate and its derivatives. sciepub.comglfc.org Due to the compound's weak ultraviolet (UV) absorbance, direct detection can be challenging, especially at the low concentrations found in natural environments. sciepub.comsciepub.com To overcome this limitation, derivatization is often employed to enhance detection sensitivity. sciepub.com

A common approach involves reacting the ketone group of related compounds like 3-keto this compound (3kPZS) with a labeling agent. sciepub.comsciepub.com For instance, derivatization with dansyl hydrazine (B178648) produces a hydrazone with strong UV absorbance at approximately 333 nm and fluorescence at 518 nm, significantly lowering the limit of detection. sciepub.comsciepub.comresearchgate.netresearchgate.net

Reverse-phase HPLC, typically using a C18 column, is the standard for separation. sciepub.comsciepub.comglfc.org A simple water-methanol gradient is often sufficient to elute the derivatized compound in a relatively short time. sciepub.comsciepub.comresearchgate.net This methodology is particularly useful for the high-throughput analysis of numerous samples, especially in the parts-per-million (ppm) range. sciepub.comsciepub.com

HPLC Method Parameters for Derivatized 3-keto this compound

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 150 mm Zorbax) |

| Mobile Phase | Water-Methanol Gradient |

| Detection | UV/Vis (e.g., 333 nm for dansyl derivative) |

| Derivatizing Agent | Dansyl Hydrazine |

| Elution Time | ~11.3 minutes for derivatized 3kPZS |

This table is based on data for the related compound 3-keto this compound, as detailed derivatization methods for this compound itself are less commonly published. The principles of derivatization and HPLC analysis are analogous.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound and other lamprey pheromones in environmental water samples. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for unambiguous identification and measurement even at extremely low concentrations. nih.gov

The analysis is typically performed on a reverse-phase C18 column. nih.govnih.govbiologists.comnih.gov The mobile phase often consists of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives such as formic acid or trimethylamine (B31210) to improve ionization efficiency. nih.govbiologists.comoup.com

Detection is achieved using electrospray ionization (ESI) in negative ion mode, followed by multiple reaction monitoring (MRM). nih.govbiologists.comoup.complos.org MRM provides high selectivity by monitoring a specific precursor ion to product ion transition for each analyte. For this compound, a common transition monitored is m/z 473.2 > 97.2. oup.com This method can achieve practical quantitation limits as low as 0.25 ng/L for this compound in river water after pre-concentration. nih.gov

LC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with additives (e.g., 10 mM Trimethylamine or 0.1% Formic Acid) |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | ~0.2 - 0.25 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Mass Spectrometry | Triple Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition for PZS | m/z 473.2 > 97.2 |

Effective sample preparation is critical for the accurate analysis of this compound, particularly from complex matrices like river water. Solid-phase extraction (SPE) is a common method for pre-concentrating the pheromone from water samples. glfc.orgplos.orgnih.govmdpi.comglfc.orgresearchgate.net C18 cartridges or other polymeric resins like Amberlite XAD-7HP are frequently used to retain the compound, which is then eluted with an organic solvent such as methanol. glfc.orgplos.orgmdpi.comglfc.org This pre-concentration step is essential for reaching the low detection limits required for environmental monitoring. nih.gov

As mentioned previously, derivatization is a key strategy to enhance the detectability of bile acids like this compound and its analogs in HPLC with UV or fluorescence detection. sciepub.comsciepub.com The reaction of the ketone group in 3kPZS with dansyl hydrazine to form a highly UV-absorbent and fluorescent hydrazone is a well-established method. sciepub.comsciepub.comresearchgate.netresearchgate.net This derivatization is performed prior to HPLC analysis and significantly improves sensitivity, allowing for detection in the sub-ppm range. sciepub.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Bioassay-Guided Fractionation and Pheromone Component Characterization

Bioassay-guided fractionation is a powerful, iterative approach that has been instrumental in the identification and characterization of sea lamprey pheromones, including this compound. nih.govplos.orgnih.govsemanticscholar.orgresearchgate.net This method combines chemical separation techniques with biological assays to isolate active compounds from a complex mixture. nih.gov

The process begins with the extraction of compounds from a source, such as water conditioned by lamprey larvae. plos.orgmdpi.com The crude extract is then subjected to chromatographic separation, for example, using silica (B1680970) gel liquid chromatography, which separates the components based on polarity. plos.orgmdpi.com The resulting fractions are then tested for biological activity using methods such as electro-olfactogram (EOG) recordings, which measure the olfactory response of adult lampreys. nih.gov Fractions that elicit a significant response are then subjected to further rounds of purification and bioassay until a pure, active compound is isolated. nih.gov

This approach led to the identification of this compound as a key component of the sea lamprey migratory pheromone. nih.govresearchgate.net Subsequent behavioral assays in laboratory mazes and natural stream settings are used to confirm the specific behavioral effects of the isolated compounds, such as attraction. nih.gov Cross-adaptation studies using EOG have also demonstrated that this compound is detected by independent olfactory receptor sites compared to other components of the pheromone mixture. nih.gov

In Vitro Production Systems for this compound

The development of in vitro production systems for this compound offers a potential alternative to extraction from natural sources, which can be labor-intensive and yield limited quantities. Research has focused on using lamprey liver cell cultures for this purpose, as the liver is the site of bile acid synthesis. glfc.orgglfc.org

Initial studies demonstrated that primary cultures of liver cells from sea lamprey larvae are capable of producing and releasing this compound into the culture medium. glfc.orgglfc.org The production of this compound in these cultures has been confirmed and quantified using HPLC. glfc.org However, a significant challenge has been the instability of production, with levels of this compound synthesis decreasing substantially after a few weeks in culture. glfc.org

To address this, researchers have explored methods to create stable, continuously growing cell lines. One approach involves the fusion of this compound-producing lamprey liver cells with a continuously growing hepatoma cell line to create hybrid cells. glfc.org The goal is to develop hybridomas that retain the ability to synthesize this compound while also exhibiting robust growth in culture, thereby providing a continuous and economically viable source of the pheromone. glfc.orgcdnsciencepub.com

In Vitro Production of this compound by Larval Liver Cells

| Time in Culture | Production Rate (µg/culture/72 hrs) |

|---|---|

| First Week | 6.10 ± 0.81 |

| 7-10 Days | 1.22 ± 0.29 |

| Two Weeks | 0.57 ± 0.35 |

| Four Weeks | 0.20 ± 0.07 |

Data from primary cultures of lamprey liver cells, showing the initial production and subsequent decline over time. glfc.org

Computational and Molecular Docking Approaches for Receptor-Ligand Interactions

Computational and molecular docking techniques are increasingly being used to investigate the interactions between this compound and its analogs with sea lamprey olfactory receptors. msu.edunih.govresearchgate.net These in silico methods provide valuable insights into the structural basis of pheromone recognition and can guide the discovery of novel compounds that could be used to manipulate lamprey behavior for control purposes. msu.edu

These approaches involve the use of software like Screenlamp to screen large databases of small molecules for their potential to bind to a target receptor. msu.edu The screening can be based on ligand similarity, where compounds are compared to the known pheromone, or on structure-based docking, where molecules are computationally fitted into a three-dimensional model of the receptor's binding site. msu.edubiorxiv.org

Studies have utilized homology models of sea lamprey olfactory receptors, such as SLOR1, which is a G protein-coupled receptor (GPCR) that is activated by the related pheromone 3-keto this compound. msu.edubiorxiv.org Docking studies have helped to identify key structural features of the pheromone molecules that are important for binding, such as the spatial arrangement of hydroxyl and sulfate groups. msu.edu For example, it has been hypothesized that matching two distal oxygen groups in the 3D structure of the pheromone is crucial for activity. msu.eduresearchgate.net These computational predictions are then validated through experimental assays, such as EOG recordings, to test the ability of the identified compounds to act as agonists or antagonists of the pheromone response. msu.edu This integrated approach of computational screening and biological testing has proven effective in identifying novel modulators of the sea lamprey pheromone system. msu.edu

Evolutionary Perspectives on Petromyzonol Sulfate and Agnathan Chemical Communication

Phylogeny and Distribution of Petromyzonol (B13829) Sulfate (B86663) Signaling in Lampreys

Petromyzonol sulfate (PZS) and its derivatives are key components in the chemical communication systems of lampreys, a group of jawless fish (agnathans). researchgate.netglfc.org The use of these bile alcohol sulfates as pheromones is not uniform across all lamprey species, suggesting a complex evolutionary history. nih.gov

In the sea lamprey (Petromyzon marinus), PZS is a component of the migratory pheromone released by larvae, which helps guide adults to suitable spawning streams. glfc.orgcdnsciencepub.comresearchgate.net Larval sea lamprey also release other bile acids, such as allocholic acid, which contribute to this migratory cue. glfc.orgcdnsciencepub.com However, the release of specific bile acids can vary between species. For instance, while sea lamprey larvae release both PZS and allocholic acid, larvae of native North American brook lampreys release PZS but not detectable amounts of allocholic acid. glfc.org

The role of PZS and its keto-derivative, 3-keto this compound (3kPZS), extends beyond migration into reproductive signaling. In sexually mature male sea lampreys, 3kPZS is a major component of the sex pheromone that attracts ovulating females. glfc.orgresearchgate.netplos.org Phylogenetic analysis indicates that the use of 3kPZS as a sex pheromone is not a shared trait among all lampreys. nih.gov High-rate release of 3kPZS by males has been identified in Petromyzon marinus and the chestnut lamprey (Ichthyomyzon castaneus), suggesting that this signaling mechanism may have evolved independently in these species or was lost in others. nih.govnih.gov

The southern pouched lamprey (Geotria australis), found in the Southern Hemisphere, also utilizes PZS. Its larvae predominantly excrete PZS to guide migratory adults, with only low concentrations of other bile acids like petromyzonamine disulfate (PADS) detected occasionally. researchgate.net In the Pacific Lamprey (Entosphenus tridentatus), both PZS and 3kPZS have been identified from water conditioned with mature males, suggesting they may function as sex pheromone components. oup.com

This differential distribution of PZS and its derivatives as both migratory and reproductive signals across various lamprey species highlights the evolutionary plasticity of chemical communication in this ancient vertebrate lineage. The specific bile acid profiles and their functions appear to be adapted to the ecological and reproductive needs of each species. nih.govuchicago.edu

Table 1: Distribution and Function of this compound and Related Compounds in Various Lamprey Species

| Species | Compound(s) | Life Stage | Function |

| Sea Lamprey (Petromyzon marinus) | This compound (PZS), Allocholic acid | Larvae | Migratory Cue glfc.orgcdnsciencepub.com |

| Sea Lamprey (Petromyzon marinus) | 3-keto this compound (3kPZS) | Mature Males | Sex Pheromone glfc.orgresearchgate.net |

| Chestnut Lamprey (Ichthyomyzon castaneus) | 3-keto this compound (3kPZS) | Mature Males | Sex Pheromone nih.govnih.gov |

| Silver Lamprey (Ichthyomyzon unicuspis) | 3-keto this compound (3kPZS) | Larvae | Migratory Cue researchgate.netnih.gov |

| Pacific Lamprey (Entosphenus tridentatus) | This compound (PZS), 3-keto this compound (3kPZS) | Mature Males | Putative Sex Pheromone oup.com |

| Southern Pouched Lamprey (Geotria australis) | This compound (PZS) | Larvae | Migratory Cue researchgate.net |

| American Brook Lamprey (Lampetra appendix) | This compound (PZS) | Larvae | Migratory Cue glfc.org |

| Northern Brook Lamprey (Ichthyomyzon fossor) | This compound (PZS) | Larvae | Migratory Cue glfc.org |

Comparative Analysis with Bile Acid Functions in Other Vertebrates

Bile acids are ancient signaling molecules that are present in all vertebrates but absent in invertebrates. mdpi.com Their structure and function have diversified significantly throughout vertebrate evolution. A comparative analysis of this compound in lampreys with bile acids in other vertebrates reveals both conserved roles and remarkable evolutionary innovations.

The primary and ancestral function of bile acids across vertebrates is in digestion, specifically the emulsification and absorption of dietary fats and lipids. mdpi.comresearchgate.netwikipedia.org In most vertebrates, from fish to mammals, bile acids are synthesized in the liver from cholesterol, conjugated with amino acids like taurine (B1682933) or glycine, and secreted into the intestine. mdpi.comwikipedia.org

A major evolutionary divergence is seen in the chemical structure of bile acids. Lampreys, representing a basal vertebrate lineage, primarily produce C27 bile alcohols and C24 bile acids with a 5α-steroid nucleus, such as this compound. nih.govnih.govbiologists.com In contrast, higher vertebrates like birds and mammals predominantly synthesize C24 bile acids with a 5β-steroid nucleus, such as cholic acid and chenodeoxycholic acid. mdpi.comnih.gov This structural difference is significant, as the respective olfactory and nuclear receptors in different vertebrate groups have evolved to be highly specific to their endogenous bile acid structures. nih.govnih.gov For instance, lamprey olfactory receptors respond strongly to their native 5α-bile acids but not to the 5β-bile acids of jawed vertebrates. nih.gov

The most striking evolutionary innovation in lampreys is the exaptation of bile acids, specifically this compound and its derivatives, for chemical communication. While bile acids serve as metabolic waste products in the larval stage, they have been co-opted to function as migratory cues and, in some species, as potent sex pheromones. nih.goveurekalert.org This pheromonal function of bile acids is a hallmark of lamprey biology and is not a widespread phenomenon in other vertebrate groups. While some fish may use bile acids as cues, the sophisticated and specialized pheromonal systems seen in lampreys, involving specific receptors and complex behavioral responses, appear unique. nih.gov

In mammals, including humans, bile acids have also evolved beyond their digestive role to become important signaling molecules, but in a different context. They act as hormones, regulating their own synthesis and transport, as well as influencing glucose homeostasis, lipid metabolism, and inflammation. researchgate.netwikipedia.org These effects are primarily mediated by nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors like TGR5, not through olfaction. mdpi.comwikipedia.org

Therefore, while the foundational role of bile acids in digestion is conserved across vertebrates, their evolutionary trajectory has diverged significantly. Lampreys have uniquely weaponized these molecules for long-distance chemical communication to guide critical life-history events like migration and reproduction. In contrast, mammals have harnessed bile acids as key regulators of internal metabolic pathways.

Table 2: Comparative Functions of Bile Acids in Lampreys vs. Other Vertebrates

| Feature | Lampreys (Agnathans) | Other Vertebrates (e.g., Mammals) |

| Primary Structure | C27 bile alcohols and C24 5α-bile acids (e.g., this compound) nih.govbiologists.com | Predominantly C24 5β-bile acids (e.g., Cholic acid, Chenodeoxycholic acid) mdpi.comnih.gov |

| Primary Function | Digestion (in larvae); Excretory products nih.goveurekalert.org | Digestion; Excretory products researchgate.netwikipedia.org |

| Signaling Role | Olfactory Pheromones (Migratory cues, Sex pheromones) glfc.orgplos.org | Hormones (Metabolic regulation via nuclear/membrane receptors like FXR, TGR5) mdpi.comwikipedia.org |

| Receptor System for Signaling | Olfactory Receptors (e.g., OR320 family) nih.gov | Nuclear Receptors (FXR), Membrane Receptors (TGR5) mdpi.comwikipedia.org |

| Evolutionary Innovation | Exaptation of metabolic byproducts for long-distance chemical communication nih.goveurekalert.org | Development of an endocrine system for regulating systemic metabolism researchgate.netwikipedia.org |

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic and Degradative Pathways

A primary area for future investigation is the complete mapping of the biosynthetic and degradative pathways of Petromyzonol (B13829) sulfate (B86663). While it is established that PZS is a C24 bile salt derived from cholesterol, the precise sequence of enzymatic reactions is not fully elucidated. pnas.orgbiologists.com

Biosynthesis: The synthesis of bile salts in vertebrates is a complex process involving over 14 enzymes, primarily in the liver. nih.gov In sea lamprey, this process is uniquely adapted to its life cycle. Larval lamprey produce and excrete PZS, which serves as a migratory cue for adults. nih.govnih.gov Key enzymes identified in the PZS biosynthetic pathway include cytochrome P450 enzymes like Cyp7A1 (the rate-limiting enzyme), Cyp27a1, and Cyp8b1, which are significantly upregulated in the liver of sexually mature males. nih.govnih.gov The final sulfation step, which is crucial for the compound's solubility and receptor specificity, is catalyzed by Petromyzonol sulfotransferase (PZ-SULT). nih.govwikipedia.org Upon sexual maturation, males transport PZS to the gills where it is believed to be oxidized into the sex pheromone 3-keto petromyzonol sulfate (3kPZS) by enzymes such as HSD3B7 before release. nih.govglfc.org However, the full cascade of intermediate products and the specific roles of all involved enzymes, particularly those responsible for the C24 side-chain cleavage which is unusual outside of lampreys, require more detailed investigation. biologists.comnih.gov

Degradation: Conversely, the degradation of PZS in the aquatic environment is a significant knowledge gap. Understanding the stability of the pheromone under various environmental conditions (e.g., temperature, pH, microbial action, and water flow) is critical for its potential use in control strategies. glfc.org Research is needed to identify the specific biotic and abiotic factors that contribute to the breakdown of PZS and its derivatives, which would determine the persistence and active range of the pheromone plume in natural stream environments. pnas.org

| Enzyme | Proposed Role in PZS / Bile Salt Pathway | Primary Location of Activity |

| Cyp7A1 | Rate-limiting enzyme in the classic bile salt synthesis pathway. pnas.orgnih.gov | Liver nih.gov |

| Cyp27a1 | Involved in the alternative bile salt synthesis pathway. pnas.org | Liver nih.gov |

| Cyp8b1 | Enzyme involved in bile salt synthesis. nih.gov | Liver nih.gov |

| Petromyzonol Sulfotransferase (PZ-SULT) | Catalyzes the sulfation of petromyzonol to form PZS. wikipedia.org | Liver researchgate.net |

| HSD3B7 | Believed to catalyze the oxidation of PZS to 3kPZS. nih.gov | Gills nih.gov |

High-Resolution Structural Analysis of Receptors and Ligand Complexes

The detection of PZS is mediated by specific olfactory receptors, which represents another key area for future research. While functional studies have identified the receptors involved, high-resolution structural data is currently lacking.

Pheromone detection is the first step in a complex signaling cascade, and in sea lamprey, this is accomplished by G-protein coupled receptors (GPCRs) in the olfactory epithelium. biorxiv.orgnih.gov Research has successfully deorphanized two highly related odorant receptors, OR320a and OR320b, which specifically respond to C24 5α-bile acids like PZS and 3kPZS. nih.gov These receptors are acutely sensitive, with detection thresholds in the picomolar range. wepub.org Site-directed mutagenesis studies have highlighted the importance of specific amino acid residues, such as Cys-79 in the second transmembrane domain (TM2), for the activation of these receptors by steroid ligands. nih.gov

However, a significant unanswered question is the precise three-dimensional structure of these receptors and how they bind to PZS. Currently, no crystal or cryo-electron microscopy (cryo-EM) structures of the lamprey pheromone receptors or their complexes with PZS have been published. msu.edurcsb.orgpnas.org Obtaining such high-resolution structural information would be a major breakthrough, providing a detailed view of the ligand-binding pocket and the specific molecular interactions that confer the high specificity and sensitivity of detection. This knowledge would be invaluable for the rational design of highly specific agonists or antagonists to manipulate lamprey behavior for control purposes. biorxiv.orgmsu.edu

Advanced Genetic Tools for Manipulating this compound Signaling In Vivo

The development of advanced genetic tools offers promising avenues for disrupting PZS signaling in vivo, which could lead to novel and highly specific methods for controlling invasive sea lamprey populations. usgs.govnoaa.gov

Recent advancements have demonstrated the feasibility of using gene editing and gene silencing technologies in lampreys. oup.com

RNA Interference (RNAi): Proof-of-concept studies have shown that RNA interference can be effectively used in sea lamprey. oup.com Small interfering RNAs (siRNAs) have been successfully delivered to larvae through feeding, leading to the knockdown of target genes. glfc.org This technology could be adapted to target the mRNA transcripts of key enzymes in the PZS biosynthetic pathway (e.g., Cyp7A1, PZ-SULT) or the pheromone receptors (OR320a/b), thereby disrupting the production or detection of the pheromone. cdnsciencepub.comglfc.org

CRISPR/Cas9: The CRISPR/Cas9 gene editing system has also been successfully applied in lampreys, demonstrating its utility for targeted mutagenesis. oup.comresearchgate.netfrontiersin.org This powerful tool could be used to create loss-of-function mutations in genes essential for PZS signaling. Targeting genes involved in fertility that are linked to pheromone production or response could potentially be used to develop sterile males or otherwise reduce the reproductive potential of the invasive population. oup.com

Future research in this area will need to focus on refining these genetic tools for specificity to sea lamprey, identifying the most effective target genes, and developing safe and efficient delivery systems for use in a natural environment. researchgate.net

Deeper Understanding of Environmental Factors Influencing Pheromone Release and Degradation

The effectiveness of a chemical signal like PZS is intrinsically linked to the environment through which it travels. A deeper understanding of how environmental variables affect the release and stability of PZS is crucial for both basic biology and applied control strategies.

Pheromone Release: The release of PZS by larvae and its derivatives by mature males is not constant. Larval release rates are known to be enhanced by feeding activity, which peaks in the spring, coinciding with the adult migratory period. bioone.org For spawning adults, environmental factors such as water temperature and flow are major influences on migratory and spawning activity. cdnsciencepub.com Rapid increases in temperature can stimulate activity, and while pheromones can be a stronger driver for migration than temperature, these factors are clearly linked. glfc.org Future studies should aim to quantify how specific environmental parameters directly modulate the rate of pheromone biosynthesis and release.

Pheromone Degradation and Transport: The fate of the PZS molecule after it is released into the water is largely unknown. Environmental conditions such as water turbulence, temperature, and pH can affect the chemical stability and transport of the pheromone plume. glfc.orgpnas.orgresearchgate.net High, fast, or turbulent water flow can dilute the chemical signal, potentially affecting the ability of migrating lamprey to detect it. pnas.org The role of microbial communities in streams in degrading PZS is another unexplored area. Understanding the persistence of the PZS signal in different stream ecosystems is essential for predicting its effective distance and for optimizing the application of synthetic pheromones in trapping and misguiding lampreys. pnas.org

Exploration of this compound's Role in Other Lamprey Species and Life Stages

While much of the research on PZS has focused on the sea lamprey, its role in other lamprey species and across different life stages presents a fascinating area for comparative and evolutionary studies.

Other Lamprey Species: this compound is not exclusive to the sea lamprey. Studies have shown that PZS is a major bile acid produced by the larvae of several other lamprey species, including the Pacific lamprey (Entosphenus tridentatus), western brook lamprey (Lampetra richardsoni), and American brook lamprey (Lethenteron appendix). nih.govoak.go.kr This suggests that PZS likely functions as a conserved migratory pheromone across multiple petromyzontid species. oak.go.kr However, there are notable differences. For instance, the release rate of PZS can vary significantly between species, and the olfactory sensitivity to PZS can also differ. nih.gov Furthermore, at sexual maturity, some ancient lamprey species like the chestnut lamprey (Ichthyomyzon castaneus) produce 3kPZS, while more recently derived species may produce PZS. oak.go.kr This suggests a differentiation of bile acid biosynthetic systems during lamprey evolution, the details of which are still being uncovered. oak.go.kr

Life Stages: The function of PZS and its derivatives is highly dependent on the lamprey's life stage.

Larval Stage: Larvae produce and release PZS and allocholic acid (ACA), which act as a migratory pheromone, guiding adults to suitable spawning streams. glfc.orgnih.govcapes.gov.br

Parasitic Stage: During the parasitic phase, there is a significant reduction in the expression of genes for bile acid synthesis in the liver. glfc.org

Spawning Stage: Upon sexual maturation, the biosynthetic pathway is dramatically upregulated in males. glfc.org PZS is synthesized in the liver, transported to the gills, and converted to 3kPZS, which is then released as a potent sex pheromone to attract ovulating females. nih.govnih.gov The olfactory sensitivity of lamprey also shifts; migrating adults are highly sensitive to the larval pheromone PZS, but this sensitivity declines as they approach spawning, while sensitivity to the mating pheromone 3kPZS increases in females. science.gov

Future research should continue to explore these differences across a wider range of the approximately 40 known lamprey species to understand the evolution of chemical communication in these ancient vertebrates. oak.go.krumich.edu

| Lamprey Species | Known PZS / Derivative Production | Role |

| Sea Lamprey (Petromyzon marinus) | Larvae produce PZS; Mature males produce 3kPZS. nih.gov | Migratory Cue (PZS); Sex Pheromone (3kPZS). nih.gov |

| Pacific Lamprey (Entosphenus tridentatus) | Larvae produce PZS; Mature males produce PZS. nih.govoak.go.kr | Putative Migratory/Chemical Cue. nih.govscience.gov |

| Western Brook Lamprey (Lampetra richardsoni) | Larvae produce PZS. nih.gov | Putative Chemical Cue. nih.gov |

| Chestnut Lamprey (Ichthyomyzon castaneus) | Mature males produce 3kPZS. oak.go.kr | Putative Sex Pheromone. oak.go.kr |

| River Lamprey (Lampetra fluviatilis) | Mature males produce PZS. oak.go.kr | Putative Chemical Cue. oak.go.kr |

| American Brook Lamprey (Lethenteron appendix) | Mature males produce PZS. oak.go.kr | Putative Chemical Cue. oak.go.kr |

| Southern Pouched Lamprey (Geotria australis) | Larvae excrete predominantly PZS. researchgate.net | Putative Migratory Cue. researchgate.net |

Q & A

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Answer : Prioritize analogs with:

- Chemical diversity : Varied sulfation and hydroxylation sites.

- Commercial availability : Custom synthesis (e.g., Bridge Organic, Inc.) ensures batch consistency.

- Ecological relevance : Test compounds detected in larval lamprey bile .

Tables for Key Methodologies

| Analytical Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| UPLC-Q-Exactive Orbitrap MS | Untargeted metabolomics of lamprey plasma | HESI source, 70–1050 m/z range, dd-MS² | |

| Xevo TQ-S Triple Quadrupole MS | Targeted quantification of PZS | MRM transitions: 565.3 → 97.0 (PZS) | |

| In vivo EOG recordings | Olfactory receptor response measurement | PZS concentration: 10<sup>−10</sup> M in water |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.